![molecular formula C28H28I2 B14205105 1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] CAS No. 851345-56-7](/img/structure/B14205105.png)
1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes two iodine atoms attached to a phenylene ring, connected by ethene bridges to two propan-2-yl benzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the use of 1,4-diiodobenzene as a starting material. The reaction involves a series of condensation reactions, often catalyzed by acids such as p-toluenesulfonic acid . The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve mechanochemical synthesis, which is a solvent-free method that uses mechanical force to drive chemical reactions. This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
化学反应分析
Types of Reactions
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
科学研究应用
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Chemical Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and ethene bridges. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the alteration of its electronic properties .
相似化合物的比较
Similar Compounds
1,4-Diiodobenzene: A simpler compound with two iodine atoms attached to a benzene ring.
2,5-Didodecyl-1,4-diiodobenzene: A derivative with long alkyl chains, used in similar applications.
Bismaleimide Compounds: These compounds have similar structural features and are used in high-performance materials.
Uniqueness
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is unique due to its combination of iodine atoms and ethene bridges, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the fields of organic electronics and materials science .
属性
CAS 编号 |
851345-56-7 |
|---|---|
分子式 |
C28H28I2 |
分子量 |
618.3 g/mol |
IUPAC 名称 |
1,4-diiodo-2,5-bis[2-(4-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H28I2/c1-19(2)23-11-5-21(6-12-23)9-15-25-17-28(30)26(18-27(25)29)16-10-22-7-13-24(14-8-22)20(3)4/h5-20H,1-4H3 |
InChI 键 |
PHRSYSLBRZZMIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2I)C=CC3=CC=C(C=C3)C(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
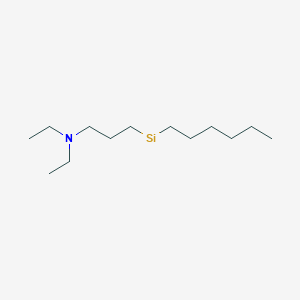

![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
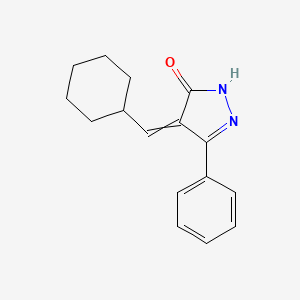

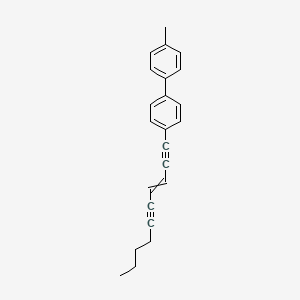

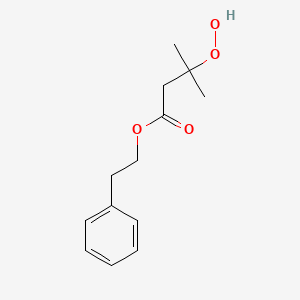
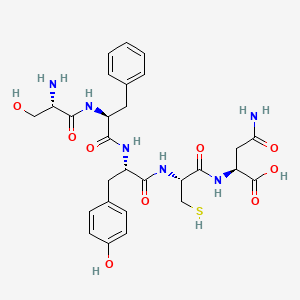
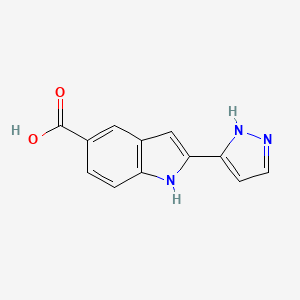
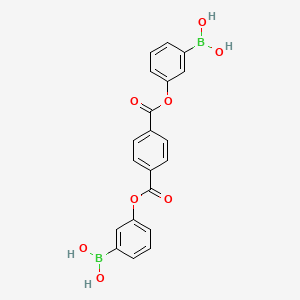
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
